Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate
Description
Properties
CAS No. |
921222-09-5 |
|---|---|
Molecular Formula |
C13H17N3O5 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
ethyl 2-amino-6-morpholin-4-yl-3-nitrobenzoate |
InChI |
InChI=1S/C13H17N3O5/c1-2-21-13(17)11-9(15-5-7-20-8-6-15)3-4-10(12(11)14)16(18)19/h3-4H,2,5-8,14H2,1H3 |
InChI Key |
XWUMSKINSIPMQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Nitration of Ethyl Benzoate
The nitration process typically utilizes a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions are crucial for controlling regioselectivity and yield.
- Temperature: 0–5°C
- Time: 1–2 hours
- Yield: Generally high (>85%)
Reduction of Nitro Group
The reduction of the nitro group to an amino group can be achieved through various methods:
- Hydrogen gas with palladium or platinum catalysts
- Tin(II) chloride in acidic media
- Temperature: 20–80°C
- Time: 4–12 hours
- Yield: Typically >90% with careful monitoring of reaction progress.
Nucleophilic Substitution for Morpholine Attachment
Incorporating the morpholine moiety involves a nucleophilic substitution reaction where morpholine reacts with an appropriate electrophile derived from the previous steps.
- Benzoyl chloride derivatives
- Solvent: Anhydrous dichloromethane or similar
- Temperature: Room temperature to reflux
- Time: 6–24 hours
- Yield: Can exceed 80% with optimal conditions.
Purification Techniques
To purify ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate, common methods include:
Recrystallization:
Using solvents like ethanol or acetone can yield high-purity crystals.
Chromatography:
Silica gel column chromatography is effective for separating impurities based on polarity differences.
After synthesis, it is essential to characterize the compound to confirm its structure and purity. Common techniques include:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirming molecular structure and purity |
| High Performance Liquid Chromatography (HPLC) | Assessing purity and yield |
| Mass Spectrometry (MS) | Determining molecular weight |
| Infrared Spectroscopy (IR) | Identifying functional groups |
The preparation of this compound involves a multi-step synthetic route that requires careful control of reaction conditions to achieve high yields and purity. The compound's diverse applications in research highlight its significance in organic chemistry and medicinal applications. Continued exploration of its synthesis may lead to improved methods and novel derivatives with enhanced properties.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the nitro group and the morpholine ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs with shared motifs, such as aromatic cores, nitro groups, or heterocyclic substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Comparisons
Morpholine vs. This difference may influence bioavailability in drug design . Morpholine’s cyclic tertiary amine can participate in pH-dependent interactions, whereas the biphenyl-cyano group in CAS 136285-67-1 contributes to π-π stacking in materials science applications .
Nitro and Amino Groups (Positions 2 and 3): The nitro group in both the target compound and CAS 136285-67-1 reduces electron density in the aromatic ring, directing electrophilic substitution to specific positions. However, the amino group in the target compound may act as a directing group in further synthetic modifications . In contrast, Flupritine’s pyridine core and carbamate group at position 2 facilitate its role as a non-opioid analgesic, highlighting how core heterocycle changes impact biological activity .
Synthetic Routes:
- The target compound’s morpholine ring could be introduced via nucleophilic aromatic substitution or coupling reactions, akin to methods used for 2-(2-oxo-morpholin-3-yl)-acetamide derivatives (e.g., HATU-mediated amidation) .
- CAS 136285-67-1 likely employs Suzuki-Miyaura coupling for biphenyl incorporation, a method less relevant to the target compound’s morpholine functionalization .
Biological and Material Applications:
- Morpholine derivatives (e.g., from ) are often explored for CNS drug candidates due to their blood-brain barrier permeability, whereas benzothiazole derivatives () target enzyme inhibition .
- The ethyl ester in both the target compound and CAS 136285-67-1 suggests utility as synthetic intermediates, with the former’s morpholine enhancing solubility for in vivo studies .
Research Findings and Implications
- Stability and Reactivity: The nitro group in the target compound may render it susceptible to reduction under acidic or reductive conditions, a property shared with CAS 136285-67-1 but distinct from Flupritine’s carbamate stability .
Biological Activity
Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate is a synthetic compound with significant potential in medicinal chemistry. This article delves into its biological activities, including anti-inflammatory and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound is characterized by the presence of a morpholine ring and a nitrobenzamide group, which are crucial for its biological interactions. The molecular formula is with a molecular weight of 270.29 g/mol. The structural features contribute to its pharmacological properties, making it an interesting candidate for further research.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.29 g/mol |
| Functional Groups | Morpholine, Nitro, Amino |
1. Anti-inflammatory Properties
Research indicates that this compound may modulate inflammatory pathways. In vitro studies have shown its ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
2. Anticancer Activity
The compound has been investigated for its anticancer properties, particularly its ability to inhibit cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways associated with growth and survival .
3. Antibacterial Activity
This compound has demonstrated antibacterial activity against several Gram-positive and Gram-negative bacteria. The mechanism appears to involve inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- In Vitro Studies : A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating strong potency against certain types of cancer .
- Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition of bacterial growth with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Research Findings
Recent research has focused on optimizing the pharmacological profile of this compound:
- Enzyme Inhibition : The compound has been shown to inhibit DNA gyrase and topoisomerase IV from E. coli, demonstrating low nanomolar IC50 values (<100 nM), which underscores its potential as a dual-action antibacterial agent .
- Pharmacokinetic Properties : Studies on solubility and bioavailability have indicated that modifications to the compound can enhance its therapeutic profile, making it more suitable for systemic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
